molecular formula C14H11NOS B353002 3-benzyl-1,3-benzothiazol-2(3H)-one CAS No. 22291-74-3

3-benzyl-1,3-benzothiazol-2(3H)-one

Cat. No.: B353002
CAS No.: 22291-74-3
M. Wt: 241.31g/mol
InChI Key: RPMOZTXHJDAKOV-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-benzothiazol-2(3H)-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a benzyl group attached to the nitrogen atom of the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one typically involves the cyclization of 2-aminobenzylthiol with benzyl chloride. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzothiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

Scientific Research Applications

3-Benzyl-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-benzyl-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the benzyl group, resulting in different chemical properties.

    3-Phenyl-1,3-benzothiazol-2(3H)-one: Contains a phenyl group instead of a benzyl group, affecting its reactivity and applications.

    Benzothiazole: The parent compound without any substituents on the nitrogen atom.

Uniqueness

3-Benzyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and broadens its range of applications compared to other benzothiazole derivatives.

Properties

IUPAC Name

3-benzyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMOZTXHJDAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22291-74-3
Record name 3-BENZYL-2(3H)-BENZOTHIAZOLONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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